N-ethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrazole ring, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile The cyclohexane ring is then introduced through a series of substitution reactions
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE: This compound has a similar structure but with a methoxy group instead of a methyl group.
N-ETHYL-1-(3-CHLOROPHENYL)CYCLOHEXAN-1-AMINE: This variant includes a chlorine atom in place of the methyl group.
Uniqueness
N-ETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N5 |
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Molecular Weight |
285.39 g/mol |
IUPAC Name |
N-ethyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C16H23N5/c1-3-17-16(10-5-4-6-11-16)15-18-19-20-21(15)14-9-7-8-13(2)12-14/h7-9,12,17H,3-6,10-11H2,1-2H3 |
InChI Key |
WUQRTNFIUUBMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1)C2=NN=NN2C3=CC=CC(=C3)C |
Origin of Product |
United States |
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